![molecular formula C18H20N2O2S B4981443 5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4981443.png)
5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide, also known as MTIP, is a chemical compound that has gained significant attention in the field of scientific research. MTIP is a potent and selective antagonist of the μ-opioid receptor, which is a protein that is involved in the regulation of pain, reward, and addiction.
作用機序
5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide acts as a selective antagonist of the μ-opioid receptor, which is a protein that is involved in the regulation of pain, reward, and addiction. By blocking the activation of this receptor, 5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide is able to reduce the effects of opioids on the brain and body. This mechanism of action has been shown to be effective in reducing pain and addiction-related behaviors in preclinical studies.
Biochemical and Physiological Effects:
5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its analgesic and anti-addictive properties, 5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to reduce inflammation, improve cognitive function, and enhance immune function. These effects are thought to be mediated through the μ-opioid receptor and other signaling pathways.
実験室実験の利点と制限
5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide has several advantages for use in lab experiments. It is a highly selective antagonist of the μ-opioid receptor, which makes it a valuable tool for studying the role of this receptor in pain, addiction, and other neurological disorders. Additionally, 5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to have fewer negative side effects than traditional opioid analgesics, which makes it a safer option for use in animal studies.
However, there are also some limitations to the use of 5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide in lab experiments. One of the main limitations is that it is a synthetic compound, which means that it may not accurately reflect the effects of endogenous opioids in the body. Additionally, the use of 5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide in animal studies may not fully capture the complexity of pain and addiction in humans.
将来の方向性
There are several future directions for research on 5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide. One area of interest is the development of new analogs and derivatives of 5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide that may have improved pharmacological properties. Another area of interest is the use of 5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide in combination with other drugs or therapies to enhance its effectiveness in the treatment of pain and addiction. Additionally, further research is needed to better understand the biochemical and physiological effects of 5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide and its potential applications in a wide range of neurological disorders.
合成法
5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One of the most commonly used methods is solid-phase synthesis, which involves the use of a resin-bound intermediate to facilitate the purification of the final product. The synthesis of 5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide typically involves the reaction of 2-thiophenecarboxylic acid with piperidine-4-carbonyl chloride, followed by the addition of N-methyl-4-(trifluoromethyl)aniline and subsequent deprotection of the intermediate.
科学的研究の応用
5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of pain, addiction, and other neurological disorders. In preclinical studies, 5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to be effective in reducing pain without producing the negative side effects associated with traditional opioid analgesics. Additionally, 5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to reduce the rewarding effects of opioids, suggesting that it may be useful in the treatment of opioid addiction.
特性
IUPAC Name |
5-methyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13-5-10-16(23-13)17(21)19-15-8-6-14(7-9-15)18(22)20-11-3-2-4-12-20/h5-10H,2-4,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZGDRNSQHMUJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate](/img/structure/B4981366.png)
![1,4-phenylene bis[2-(3-ethynylphenyl)-1,3-dioxo-5-isoindolinecarboxylate]](/img/structure/B4981380.png)
![N-{[(3-methoxypropyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B4981385.png)
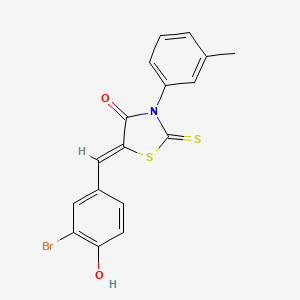
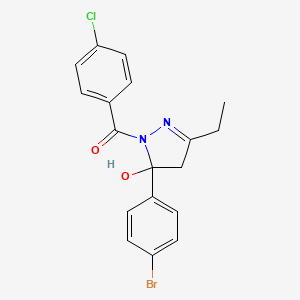
![4-{[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4981396.png)
![N-({[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4981409.png)
![2-{[4-(2-ethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B4981426.png)
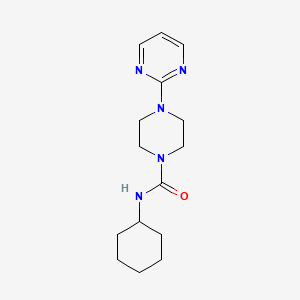
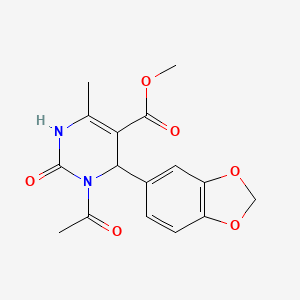
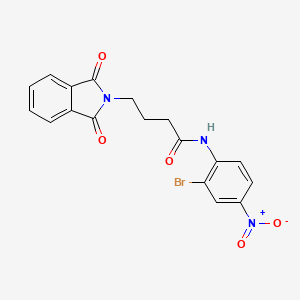
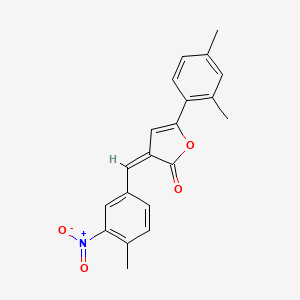
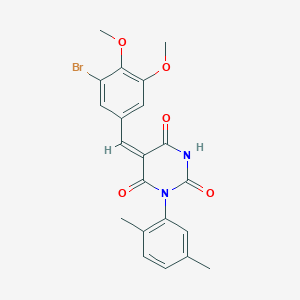
![1-(4-chlorophenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one](/img/structure/B4981486.png)